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Leptin (150-167) (human)

Cat. No.: B12562481
M. Wt: 2004.3 g/mol
InChI Key: NRYBAZVQPHGZNS-ZSOCWYAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptin (150-167) (human) is a defined peptide fragment corresponding to amino acids 150 to 167 of the full-length human Leptin protein, a 16 kDa hormone predominantly secreted by adipocytes . The full amino acid sequence of this fragment is Leu-Gln-Gly-Ser-Leu-Gln-Asp-Met-Leu-Trp-Gln-Leu-Asp-Leu-Ser-Pro-Gly-Cys . With a molecular formula of C87H138N22O28S2 and a molecular weight of 2004.29 g/mol, this peptide offers researchers a specific tool for investigating the structure and function of the Leptin hormone . Leptin serves as a critical hormonal signal in the long-term regulation of energy balance, with circulating levels proportional to body fat mass . Its primary mechanism of action involves binding to receptors in the hypothalamus, where it counteracts hunger stimulants like Neuropeptide Y and promotes the synthesis of appetite suppressants such as α-MSH, thereby inhibiting food intake . Beyond its central role in satiety and metabolism, Leptin also influences a range of peripheral processes, including the modulation of immune responses by enhancing Th1 cell production, the stimulation of fatty acid oxidation in the liver and skeletal muscle, and the regulation of reproductive function and bone metabolism . This specific fragment is valuable for research applications focused on mapping receptor binding sites, studying signal transduction pathways, and developing immunoassays for Leptin. It is strictly For Research Use Only and is not intended for human, animal, or diagnostic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C87H138N22O28S2 B12562481 Leptin (150-167) (human)

Properties

Molecular Formula

C87H138N22O28S2

Molecular Weight

2004.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C87H138N22O28S2/c1-41(2)27-48(88)72(121)97-50(18-21-65(89)112)73(122)93-36-68(115)95-61(38-110)84(133)104-54(28-42(3)4)77(126)98-52(20-23-67(91)114)75(124)106-59(33-70(117)118)82(131)100-53(24-26-139-11)76(125)102-55(29-43(5)6)78(127)105-58(32-46-35-92-49-16-13-12-15-47(46)49)81(130)99-51(19-22-66(90)113)74(123)101-56(30-44(7)8)79(128)107-60(34-71(119)120)83(132)103-57(31-45(9)10)80(129)108-62(39-111)86(135)109-25-14-17-64(109)85(134)94-37-69(116)96-63(40-138)87(136)137/h12-13,15-16,35,41-45,48,50-64,92,110-111,138H,14,17-34,36-40,88H2,1-11H3,(H2,89,112)(H2,90,113)(H2,91,114)(H,93,122)(H,94,134)(H,95,115)(H,96,116)(H,97,121)(H,98,126)(H,99,130)(H,100,131)(H,101,123)(H,102,125)(H,103,132)(H,104,133)(H,105,127)(H,106,124)(H,107,128)(H,108,129)(H,117,118)(H,119,120)(H,136,137)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

NRYBAZVQPHGZNS-ZSOCWYAHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NCC(=O)NC(CS)C(=O)O)N

Origin of Product

United States

Molecular and Cellular Mechanisms of Leptin 150 167 Human Action

Receptor Binding and Interaction Dynamics

The interaction of Leptin (150-167) with leptin receptors (Ob-R) is a critical initiating step for its biological effects. These receptors are members of the class I cytokine receptor family and exist in several isoforms, with the long-form (Ob-Rb) being the primary signaling-competent version. nih.govwikipedia.org

High-Affinity Binding to Target Cells

Research indicates that the Leptin (150-167) fragment is capable of binding with high affinity to target cells. biosynth.com Specifically, it has been shown to bind to human fat cells, suggesting its potential role as a marker for fat cell differentiation and energy metabolism. biosynth.com The full-length human leptin receptor, when expressed in COS7 cells, demonstrates high-affinity binding to its ligand with an inhibition constant (Ki) of approximately 200 pM. nih.gov While a precise Ki for the 150-167 fragment is not detailed, its described high-affinity interaction suggests it effectively engages the receptor. biosynth.comnih.gov

Differential Interaction with Leptin Receptor Isoforms (Ob-Rs)

Evidence suggests that leptin fragments, including Leptin (150-167), may interact differently with the various leptin receptor isoforms compared to the native hormone. nih.gov A study utilizing cultured rat adrenocortical cells, which express both the short (Ob-Ra) and long (Ob-Rb) receptor isoforms, investigated the effects of full-length leptin and several of its fragments. nih.gov The varied responses in corticosterone (B1669441) secretion and cell proliferation led researchers to conclude that native leptin and its fragments either interact differently with the Ob-Rs or engage distinct isoforms altogether. nih.gov For instance, Leptin (150-167) stimulated corticosterone production, an effect also seen with native leptin, but showed a biphasic effect on cell proliferation that differed from the consistent anti-proliferative effect of the full-length hormone in that specific study. nih.gov

Comparison of Binding with Full-Length Leptin

FeatureLeptin (Full-Length)Leptin (150-167) FragmentSource
Effect on Corticosterone Secretion (Rat Adrenocortical Cells) Stimulatory (ACTH-like effect)Stimulatory nih.gov
Effect on Cell Proliferation (Rat Adrenocortical Cells) Anti-proliferativeBiphasic: Proliferogenic at 10⁻⁸ M, Antiproliferogenic at 10⁻⁶ M nih.govresearchgate.net
Receptor Interaction Interacts with various Ob-R isoforms, with Ob-Rb being the main signaling receptor.Interacts differently with Ob-Rs or with different Ob-R isoforms compared to native leptin. nih.gov

Intracellular Signaling Cascade Modulation

The binding of a ligand to the leptin receptor initiates a cascade of intracellular signaling events. For full-length leptin, these pathways are well-characterized and include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K) pathways. news-medical.netimrpress.com

Activation of Specific Intracellular Pathways by Leptin (150-167) (human)

The ability of Leptin (150-167) to elicit biological responses, such as stimulating corticosterone production, indicates that it modulates intracellular signaling cascades. nih.gov However, the specific pathways it activates are not as extensively defined as those for full-length leptin. Given that it acts as a receptor agonist, it is plausible that it engages one or more of the canonical leptin signaling pathways. biosynth.com

The JAK/STAT pathway is central to the function of full-length leptin, particularly in regulating energy homeostasis. nih.govnih.gov This pathway is exclusively activated by the long-form Ob-Rb receptor, which contains the necessary intracellular motifs for JAK2 binding and subsequent STAT3 phosphorylation and activation. nih.govwikipedia.orgnih.gov

The role of the Leptin (150-167) fragment in activating the JAK/STAT pathway is considered hypothetical but is supported by several lines of reasoning. Since the fragment acts as an agonist at the leptin receptor and biological activity has been localized to the C-terminal portion of the native hormone, it is conceivable that its binding could induce the conformational changes in Ob-Rb necessary to initiate JAK2 activation. nih.govbiosynth.com However, it is also possible that the interaction of this smaller fragment may be insufficient to trigger the full receptor dimerization or clustering required for robust JAK/STAT signaling, potentially leading to the activation of other pathways, like MAPK, which can be activated by short receptor isoforms as well. nih.govaai.org The differential biological effects observed between the fragment and the full-length hormone could be explained by a biased agonism, where the fragment preferentially activates a subset of the downstream signaling pathways normally engaged by native leptin. nih.gov

ComponentDescriptionRelevance to Full-Length LeptinHypothetical Relevance to Leptin (150-167)Source
Leptin Receptor Type I cytokine receptor with multiple isoforms (Ob-Ra, Ob-Rb, etc.).Ob-Rb is the primary signaling isoform.The fragment is a known agonist at the leptin receptor. nih.govbiosynth.com
JAK2 (Janus Kinase 2) A tyrosine kinase constitutively associated with the Ob-Rb intracellular domain.Binding of leptin to Ob-Rb leads to JAK2 autophosphorylation and activation.Activation is plausible if the fragment's binding to Ob-Rb is sufficient to induce the necessary conformational change. news-medical.netnih.gov
STAT3 (Signal Transducer and Activator of Transcription 3) A transcription factor that is a key downstream target of JAK2.Activated JAK2 phosphorylates STAT3, which then dimerizes, translocates to the nucleus, and regulates gene expression.If JAK2 is activated by the fragment, subsequent STAT3 activation would be expected. wikipedia.orgbio-rad.com

Influence on Downstream Signaling Molecules

Research into the downstream signaling of C-terminal leptin fragments has identified specific molecules that are influenced by these peptides. The synthetic peptide [D-Leu-4]-OB3 has been demonstrated to induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at two key residues: Serine-727 and Tyrosine-705. frontiersin.org STAT3 is a critical mediator of leptin's effects on gene expression and energy homeostasis. nih.gov The ability of a C-terminal fragment analog to activate STAT3 suggests that leptin (150-167) might also exert its biological effects through the modulation of this important transcription factor.

Divergence of Signaling from Native Leptin and Other Fragments

The signaling pathways activated by leptin fragments can diverge significantly from those of the native hormone. Full-length leptin activates a broad array of signaling cascades, including the JAK/STAT, MAPK, and PI3K pathways, primarily through the long-form Ob-Rb receptor. frontiersin.orgnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov In contrast, some C-terminal fragments may exhibit a more selective or biased signaling profile. The potential interaction of fragments with short-form leptin receptors could lead to the activation of a different subset of downstream effectors compared to native leptin. dundee.ac.uk Furthermore, while some studies have localized leptin's primary weight-reducing activity to a more N-terminal portion of the C-terminal domain (residues 106-140), the 150-167 fragment has been shown to possess distinct biological activities, such as stimulating corticosterone production. researchgate.netnih.gov This functional divergence underscores the complexity of leptin fragment signaling.

Structure-Activity Relationship (SAR) of the C-Terminal Region

The relationship between the structure of the C-terminal region of leptin and its biological activity is a key area of investigation for understanding the function of its fragments.

Localization of Biological Activity to the C-Terminal Segment

Multiple studies have confirmed that significant biological activity is localized to the C-terminal segment of the leptin molecule. Research involving synthetic overlapping peptides corresponding to the entire leptin sequence demonstrated that the in vivo effects on energy balance and glucose homeostasis reside within a domain in the C-terminal part of the molecule. oup.com Specifically, studies have pinpointed leptin's activity related to reducing body weight gain and food intake to the region between amino acid residues 106 and 140. nih.gov However, other biological activities have been attributed to fragments outside of this core region. For example, the leptin fragment 150-167 has been shown to stimulate corticosterone production, indicating that it possesses its own distinct biological function. researchgate.net

Leptin FragmentObserved Biological ActivityReference
106-120 Reduced body weight gain and food intake nih.gov
116-130 Reduced body weight gain and food intake nih.gov
126-140 Reduced body weight gain and food intake nih.gov
136-150 No significant effect on weight gain nih.gov
146-160 No significant effect on weight gain nih.gov
156-167 No significant effect on weight gain nih.gov
150-167 Stimulated corticosterone production researchgate.net

Contribution of Specific Amino Acid Residues within (150-167) to Activity

While the precise contribution of individual amino acid residues within the 150-167 sequence to its specific biological activities has not been extensively detailed, studies on other C-terminal fragments highlight the importance of specific residues for function. For instance, research on a smaller, active fragment derived from the 116-130 region identified the seven-amino-acid sequence Ser-Cys-Ser-Leu-Pro-Gln-Thr (residues 116-122) as being critical for its activity. oup.com Further investigation through single point d-amino acid substitution revealed that replacing the Leucine at the fourth position of this smaller peptide with its D-isomer significantly enhanced its potency. oup.com This methodical approach of amino acid substitution could be applied to the leptin (150-167) fragment to delineate the key residues responsible for its observed effects on corticosterone secretion and any other potential biological activities.

Comparison with Other Leptin Fragments in SAR Studies

Structure-activity relationship (SAR) studies involving fragments of the full-length leptin molecule have been crucial in identifying specific domains responsible for its diverse biological activities. These investigations compare the effects of various synthetic peptide fragments to elucidate which sequences are critical for receptor binding and cellular responses. The human leptin fragment 150-167 is part of the C-terminal segment of the native hormone, a region considered important for its biological activity. nih.gov Research on its effects, particularly on the adrenal cortex, alongside other fragments, provides insight into the functional organization of the leptin molecule.

Studies on rat adrenocortical cells, which express leptin receptor isoforms (Ob-Ra and Ob-Rb), have demonstrated that different fragments of the leptin molecule can elicit distinct, and sometimes opposing, effects on hormone secretion and cell proliferation. nih.govresearchgate.net This suggests that these fragments may interact differently with the available receptor isoforms or activate unique signaling pathways.

For instance, in cultured rat adrenocortical cells, leptin fragment (150-167) was found to stimulate the production of corticosterone. researchgate.netresearchgate.net This secretagogue action was also observed in vivo. nih.gov Furthermore, this fragment displayed a biphasic effect on cell proliferation in culture, being proliferogenic at a concentration of 10⁻⁸ M and antiproliferogenic at 10⁻⁶ M. researchgate.netresearchgate.net In studies on the regenerating rat adrenal cortex, fragment (150-167) was shown to lower the metaphase index, indicating an inhibitory effect on cell growth. nih.gov

The effects of Leptin (150-167) contrast with those of other fragments. For example, Leptin (116-130) was ineffective in altering corticosterone secretion in the same cell culture model. researchgate.net Conversely, fragments like Leptin (138-167) and Leptin (22-56) were found to inhibit corticosterone production. researchgate.net Another fragment, Leptin (93-105), exhibited a biphasic effect on corticosterone secretion similar to the proliferative effect of fragment (150-167), causing stimulation at lower concentrations and inhibition at higher ones. researchgate.net

These differential activities highlight the complexity of leptin's mechanism of action and suggest that specific regions of the protein are responsible for distinct functions. The corticosteroid-releasing (secretagogue) effect of leptin and its fragments is thought to be primarily mediated by the Ob-Ra receptor isoform. nih.gov The varied responses elicited by these fragments underscore the potential for developing targeted peptide-based molecules that can selectively mimic or inhibit specific actions of the native leptin hormone.

The table below summarizes the comparative findings from SAR studies on various leptin fragments, focusing on their effects on rat adrenocortical cell secretion and growth.

Interactive Data Table: Comparative Effects of Leptin Fragments on Adrenocortical Cells

FragmentEffect on Corticosterone Secretion (Cultured Cells)Effect on Cell Proliferation (Cultured Cells)Effect on Metaphase Index (Regenerating Adrenal Cortex)
Leptin (150-167) StimulatoryBiphasic (Proliferogenic at 10⁻⁸ M, Antiproliferogenic at 10⁻⁶ M)Lowered
Leptin (116-130) IneffectiveNot ReportedLowered
Leptin (138-167) InhibitoryIneffectiveLowered
Leptin (93-105) Biphasic (Stimulatory at 10⁻⁸ M, Inhibitory at 10⁻⁶ M)Biphasic (Proliferogenic at 10⁻⁸ M, Antiproliferogenic at 10⁻⁶ M)Not Reported
Leptin (22-56) InhibitoryIneffectiveNot Reported
Leptin (26-39) StimulatoryEnhancedNot Reported
Native Leptin Stimulatory (ACTH-like)Lowered proliferation rateUnaffected

Biological Activities and Functional Roles of Leptin 150 167 Human in Pre Clinical Models

Endocrine System Modulation

Research into the endocrine effects of Leptin (150-167) has primarily focused on its influence on the adrenal cortex, a key component of the stress response and regulator of salt balance.

Effects on Corticosterone (B1669441) Production in Adrenocortical Cells

In studies utilizing cultured rat adrenocortical cells, the human Leptin fragment (150-167) has been shown to stimulate the production of corticosterone. nih.govnih.gov This effect indicates a direct secretagogue action on the cells responsible for producing glucocorticoids. The stimulation of corticosterone suggests that this specific fragment of leptin may play a role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, at least at the level of the adrenal gland.

Table 1: Effect of Leptin (150-167) (human) on Corticosterone Production in Cultured Rat Adrenocortical Cells
ConcentrationEffect on Corticosterone Production
10-8 MStimulatory
10-6 MStimulatory

Modulation of Aldosterone (B195564) Secretion

While comprehensive data on the specific effects of Leptin (150-167) on aldosterone secretion are limited, broader research on leptin and its fragments suggests a complex regulatory role. Full-length leptin has been shown to enhance the secretion of aldosterone from the adrenal glands. nih.gov However, one study on regenerating rat adrenal cortex did not report a significant effect of the 150-167 fragment on plasma aldosterone levels, in contrast to other leptin fragments that did increase its concentration. nih.gov This suggests that the structural components of leptin responsible for aldosterone stimulation may lie outside the 150-167 amino acid sequence.

Differential Effects on Adrenal Gland Function

The actions of Leptin (150-167) highlight the differential effects that leptin and its fragments can have on adrenal gland function. While this fragment stimulates corticosterone production, other fragments have been shown to be inhibitory or have biphasic effects. nih.gov For instance, fragments 138-167 and 22-56 inhibited corticosterone production in cultured adrenocortical cells. nih.gov This demonstrates that different regions of the leptin molecule may be responsible for varied and even opposing regulatory actions on the adrenal cortex. The specific impact of Leptin (150-167) appears to be targeted towards a stimulatory effect on glucocorticoid synthesis.

Cellular Proliferation and Growth Regulation

In addition to its endocrine-modulating activities, Leptin (150-167) has been investigated for its role in regulating cell growth and proliferation, with findings indicating concentration-dependent effects.

Proliferogenic and Antiproliferogenic Effects in Cultured Cells

Studies on cultured rat adrenocortical cells have revealed a dual role for Leptin (150-167) in cell proliferation. nih.gov At a lower concentration (10-8 M), the fragment exhibited a proliferogenic effect, stimulating cell growth. nih.gov Conversely, at a higher concentration (10-6 M), it displayed antiproliferogenic properties, inhibiting cell proliferation. nih.gov This biphasic action suggests that the local concentration of this leptin fragment could be a critical determinant of its effect on tissue growth and homeostasis within the adrenal gland.

Table 2: Proliferative Effects of Leptin (150-167) (human) on Cultured Rat Adrenocortical Cells
ConcentrationEffect on Cell Proliferation
10-8 MProliferogenic
10-6 MAntiproliferogenic

Methodological Approaches in Studying Leptin 150 167 Human

In Vitro Experimental Models

In vitro models are fundamental for dissecting the direct cellular and molecular effects of Leptin (150-167) (human) in a controlled environment, free from the systemic complexities of a whole organism.

Cell culture systems are instrumental in assessing the functional impact of Leptin (150-167) (human) on specific cell types. Adrenocortical cells and fat cells (adipocytes) are particularly relevant due to the known roles of leptin in metabolism and stress response.

Adrenocortical Cells: Studies have utilized cultured rat adrenocortical cells to investigate the effects of leptin fragments on hormone secretion. In one such study, Leptin (150-167) was found to stimulate corticosterone (B1669441) production, indicating a direct secretagogue effect on these cells researchgate.netnih.gov. The human adrenocortical carcinoma cell line, NCI-H295, is another model used to study the influence of leptin on adrenal steroidogenesis oup.com. These cell lines allow for the examination of direct actions on cortisol and other steroid hormone production researchgate.netoup.comscispace.com.

Fat Cells (Adipocytes): While much of the research on fat cells has focused on the full leptin molecule, the study of leptin fragments is crucial for understanding potential localized or specific effects. Human fat cells are known to bind leptin with high affinity, and fragments like Leptin (150-167) are studied to determine their role in processes such as fat cell differentiation and energy metabolism biosynth.com. Both primary cultures of human adipocytes and immortalized cell lines like 3T3-L1 are employed to study adipogenesis and lipolysis mdpi.com.

To understand how Leptin (150-167) (human) exerts its effects, it is crucial to determine if and how it interacts with the leptin receptor (Ob-R). Receptor binding assays are employed to measure the affinity of the fragment for the receptor.

These assays often involve the use of a labeled form of leptin (e.g., radioactively labeled) and measuring its displacement by unlabeled Leptin (150-167). The expression of full-length human leptin receptor in cell lines like COS7 has enabled high-affinity binding studies oup.com. Such experiments can determine the binding affinity (Ki) of the fragment, providing insight into its potential to act as an agonist or antagonist at the receptor biosynth.comoup.com. The leptin receptor exists in multiple isoforms, and binding assays can help elucidate if the fragment exhibits preferential binding to a specific isoform nih.govbiovendor.com.

To assess the impact of Leptin (150-167) (human) on cell growth and survival, various proliferation and viability assays are utilized. These assays are critical in understanding the potential role of this fragment in tissue growth and cancer biology.

Commonly used methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

XTT Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial activity to determine cell viability nih.govnih.gov.

WST-1 Assay: This is another tetrazolium-based assay that provides a measure of metabolically active cells takarabio.com.

BrdU and EdU Assays: These assays measure the incorporation of nucleotide analogs into newly synthesized DNA, providing a direct measure of cell proliferation.

In studies on rat adrenocortical cells, Leptin (150-167) displayed a proliferogenic effect at a concentration of 10⁻⁸ M, while having an antiproliferogenic effect at a higher concentration of 10⁻⁶ M nih.gov.

Table 1: Proliferation and Viability Assay Techniques

AssayPrincipleDetection Method
MTT AssayReduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.Spectrophotometry
XTT AssayReduction of XTT to a water-soluble formazan product by viable cells.Spectrophotometry
WST-1 AssayCleavage of the WST-1 tetrazolium salt to a soluble formazan by cellular mechanisms.Spectrophotometry
BrdU/EdU AssayIncorporation of a thymidine (B127349) analog (BrdU or EdU) into newly synthesized DNA during cell proliferation.Immunocytochemistry, Flow Cytometry, ELISA

To investigate the molecular mechanisms underlying the effects of Leptin (150-167) (human), researchers analyze changes in gene expression. A key area of focus is the expression of the leptin receptor (Ob-R) and its various isoforms.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is widely used to detect and quantify the mRNA levels of different Ob-R isoforms. Studies have used RT-PCR to confirm the expression of both the long (Ob-Rb) and short (Ob-Ra) isoforms of the leptin receptor in cultured cells, such as rat adrenocortical cells and human visceral adipose tissue researchgate.netnih.govnih.gov. This is a critical first step to establish that the cells under investigation have the necessary molecular machinery to respond to leptin or its fragments. Quantitative RT-PCR (qRT-PCR) can further provide precise measurements of changes in gene expression in response to treatment with Leptin (150-167).

A primary method for assessing the functional activity of Leptin (150-167) (human) is to measure its effect on hormone secretion from endocrine cells.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific technique used to quantify the concentration of hormones, such as corticosterone and cortisol, in cell culture media oup.com. For instance, studies have employed ELISA to demonstrate that Leptin (150-167) stimulates corticosterone production in cultured rat adrenocortical cells researchgate.netnih.gov. Commercial ELISA kits are also available for the measurement of leptin and its soluble receptor biovendor.comassaygenie.commediagnost.debiosensis.com.

Radioimmunoassay (RIA): RIA is another sensitive method that has been used to measure hormone levels in response to leptin and its fragments.

Table 2: Research Findings on the In Vitro Effects of Leptin Fragments

Leptin FragmentCell TypeObserved EffectMeasurement Technique
Leptin (150-167)Rat Adrenocortical CellsStimulated corticosterone productionNot specified in abstract, likely ELISA or RIA
Leptin (150-167)Rat Adrenocortical CellsProliferogenic at 10⁻⁸ M, Antiproliferogenic at 10⁻⁶ MCell counting or proliferation assay

In Vivo Experimental Models (Animal Studies)

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for understanding the physiological effects of Leptin (150-167) (human) in a whole-organism context.

Studies in animal models, such as mice, allow for the investigation of systemic effects on body weight, food intake, and metabolism. For example, research on various overlapping peptide fragments of leptin, including those in the 106-167 region, has been conducted in female C57BL/6J ob/ob mice oup.com. In these studies, the administration of different fragments revealed that leptin activity related to reducing food intake and body weight was localized to domains between residues 106-140 oup.com. Specifically, fragments such as LEP-(136–150), LEP-(146–160), and LEP-(156–167) did not produce the same reduction in food intake or body weight as other fragments in this region oup.com. Such studies are crucial for identifying the specific regions of the leptin molecule responsible for its various biological activities and for the development of potential therapeutic peptide analogs oup.com.

Rodent Models for Physiological Activity Assessment

To investigate the in vivo effects of synthetic leptin fragments, including the region corresponding to amino acid residues 150-167, researchers have utilized genetically obese mouse models. A prominent model in this area of research is the female C57BL/6J ob/ob mouse. These mice have a mutation in the ob gene, which prevents the production of functional leptin, leading to a phenotype characterized by obesity, hyperphagia (excessive eating), and other metabolic abnormalities. This model is particularly useful for assessing the biological activity of exogenous leptin and its fragments because the absence of endogenous leptin provides a clear baseline against which to measure effects.

In studies aiming to localize the active domains of leptin, fragments overlapping with the 150-167 sequence, such as LEP-(146-160) and LEP-(156-167), have been administered to ob/ob mice. oup.com The physiological parameters monitored in these animals are crucial for determining the activity of the peptide.

Evaluation of Systemic and Local Effects

Key Parameters for Systemic Effect Evaluation:

ParameterMethod of MeasurementSignificance
Body WeightDaily weighing of individual animalsIndicates overall changes in energy storage.
Food IntakeDaily measurement of consumed food portionsAssesses the peptide's effect on appetite and satiety.

In a study involving overlapping fragments of the C-terminal portion of leptin, daily injections of LEP-(146-160) and LEP-(156-167) were administered to female ob/ob mice. The results indicated that, unlike other fragments closer to the N-terminus, these peptides did not produce a significant reduction in body weight or food intake compared to vehicle-injected control mice. oup.com Over a 28-day period, mice receiving these fragments showed weight gain comparable to the control group, suggesting a lack of systemic anorectic activity for this specific C-terminal region. oup.com

Considerations for Comparative Studies with Full-Length Leptin

Comparative studies between leptin fragments and the full-length native leptin are essential for understanding which parts of the molecule are responsible for its biological activity. The primary goal of fragment analysis is often to identify the minimal sequence that can replicate the effects of the entire protein.

When comparing the effects of fragments like LEP-(146-160) and LEP-(156-167) to full-length leptin in ob/ob mice, the outcomes are starkly different. While native leptin administration leads to significant reductions in body weight and food intake, these C-terminal fragments did not demonstrate such effects. oup.com This comparative approach allows researchers to conclude that the biological activity of leptin, at least in terms of its anorectic and weight-reducing effects, is not localized within the 146-167 amino acid sequence. oup.com Such findings are crucial for mapping the functional domains of the leptin molecule and for the development of potential therapeutic analogs.

Synthetic Peptide Chemistry

The availability of pure and well-characterized synthetic peptides is a prerequisite for conducting reliable biological studies. The chemical synthesis and subsequent purification of fragments like Leptin (150-167) (human) are therefore critical methodological aspects.

Synthesis and Purification of Leptin (150-167) (human)

The synthesis of peptides such as Leptin (150-167) (human) is typically achieved through automated solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of automated synthesizers allows for precise control over the coupling reactions and washing steps, ensuring high efficiency and purity of the crude product.

Following the completion of the synthesis, the peptide is cleaved from the resin. The crude peptide then undergoes a purification process, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from impurities and by-products based on its hydrophobicity, yielding a highly purified product. The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry and analytical RP-HPLC.

Chemical Modifications for Research Purposes (e.g., Trifluoroacetic Acid Salt)

During the final cleavage step of solid-phase peptide synthesis, strong acids are used to release the peptide from the resin. Trifluoroacetic acid (TFA) is a very common reagent for this purpose. As a result, the purified peptide is often obtained as a trifluoroacetate (B77799) salt. This means that the positively charged amino groups of the peptide are associated with the negatively charged trifluoroacetate counter-ions.

Future Directions and Unexplored Avenues in Leptin 150 167 Human Research

Elucidating Precise Molecular Binding Sites and Conformational Changes

The full-length leptin protein interacts with its receptor (LEPR) through three distinct binding sites (I, II, and III), which are crucial for receptor activation and signal transduction. frontiersin.orgmdpi.comfrontiersin.org The binding of leptin to the extracellular domain of its receptor induces a conformational change, which is a prerequisite for the activation of intracellular signaling pathways. frontiersin.orgmdpi.comnih.govmdpi.com

A primary avenue for future research is to determine if and how the Leptin (150-167) fragment interacts with the leptin receptor. It is currently unknown which specific amino acid residues within this 18-amino acid sequence (from position 150 to 167) are critical for binding. Structural biology studies, including X-ray crystallography and cryo-electron microscopy, will be essential to visualize the precise binding interface. Furthermore, it is crucial to investigate whether the binding of this fragment alone is sufficient to induce the necessary conformational changes in the receptor to initiate signaling, or if it acts as a modulator of the full-length protein's binding.

Detailed Investigation of Receptor Isoform Specificity

The leptin receptor exists in at least six different isoforms (ObRa, ObRb, ObRc, ObRd, ObRe, and ObRf) due to alternative mRNA splicing. nih.govfrontiersin.org These isoforms share identical extracellular domains but differ in the length and composition of their intracellular regions. frontiersin.org The long-form, ObRb, is considered the primary signaling-competent receptor, possessing the necessary intracellular motifs to activate downstream pathways like the JAK/STAT cascade. nih.govnih.govacpjournals.org The short isoforms, such as ObRa, are thought to be involved in the transport of leptin across the blood-brain barrier. nih.govfrontiersin.org

A significant gap in knowledge is the receptor isoform specificity of Leptin (150-167). Future investigations must systematically assess the binding affinity of the fragment to each of the different LEPR isoforms. This research would clarify whether the fragment preferentially interacts with the signaling ObRb isoform or with the short isoforms involved in transport. Understanding this specificity is fundamental to predicting the potential physiological effects of the fragment, whether they be central signaling events or modulation of leptin transport into the central nervous system.

Table 1: Known Leptin Receptor Isoforms and Their Primary Functions

Receptor IsoformPrimary Known FunctionIntracellular DomainRelevance for Future Fragment Research
ObRb (long form)Primary signaling receptor, activates intracellular pathways (e.g., JAK/STAT). nih.govnih.govLong, contains motifs for signal transduction. nih.govDetermine if Leptin (150-167) can bind and activate this isoform.
ObRa, ObRc (short forms)Thought to transport leptin across the blood-brain barrier. nih.govfrontiersin.orgShort, lack key signaling motifs. scielo.brInvestigate if the fragment binds to these isoforms, potentially affecting leptin transport.
ObRe (soluble form)Circulating leptin-binding protein, may regulate leptin bioavailability. nih.govN/A (Extracellular domain only).Assess binding affinity of the fragment to this soluble receptor.

Unraveling Comprehensive Intracellular Signaling Networks Mediated by the Fragment

Activation of the ObRb receptor by full-length leptin initiates a cascade of intracellular signaling events. The most well-documented is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. frontiersin.orgfrontiersin.orgnih.gov Upon leptin binding, JAK2 phosphorylates tyrosine residues on the receptor, creating docking sites for STAT3, which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. nih.govscielo.br Other activated pathways include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways. mdpi.comimrpress.comahajournals.org

It is imperative for future studies to determine which, if any, of these signaling networks are activated by Leptin (150-167). Does the fragment act as an agonist, weakly or strongly activating the JAK/STAT pathway? Or does it perhaps preferentially activate one of the other pathways, like MAPK or PI3K? It is also possible that the fragment could act as an antagonist, binding to the receptor without initiating a signal and thereby blocking the action of full-length leptin. A comprehensive analysis using phosphoproteomics and targeted pathway inhibitors is needed to map the signaling fingerprint of this specific peptide.

Table 2: Major Signaling Pathways of Full-Length Leptin

Signaling PathwayKey MediatorsPrimary Biological OutcomesUnexplored Aspect for Leptin (150-167)
JAK/STATJAK2, STAT3. frontiersin.orgRegulation of gene expression for appetite and energy homeostasis. nih.govnih.govDoes the fragment activate STAT3 phosphorylation?
PI3K/AKTIRS, PI3K, AKT. nih.govAcute regulation of food intake and glucose homeostasis. frontiersin.orgimrpress.comnih.govCan the fragment activate AKT signaling?
MAPK/ERKSHP2, ERK. frontiersin.orgnih.govAnorectic action in the hypothalamus. frontiersin.orgDoes the fragment lead to ERK phosphorylation?

Comparative Proteomic and Transcriptomic Analyses of Fragment-Specific Effects

The physiological effects of full-length leptin are the result of widespread changes in gene and protein expression in target tissues. nih.gov For example, in the hypothalamus, leptin stimulates the transcription of anorexigenic factors like pro-opiomelanocortin (POMC) and suppresses orexigenic neuropeptides. nih.gov Global proteomic and transcriptomic studies have begun to map these complex changes. nih.govresearchgate.netresearchgate.net

A powerful future approach would be to conduct comparative high-throughput analyses. By treating relevant cell models or animal tissues with full-length leptin, Leptin (150-167), and a control, researchers can identify the unique set of genes and proteins specifically regulated by the fragment. This would provide an unbiased, system-wide view of its cellular impact and could reveal functions entirely distinct from the parent hormone. Such data would be invaluable for generating new hypotheses about the fragment's biological role.

Exploration of Novel Biological Activities Beyond Current Findings

Preliminary information suggests that Leptin (150-167) may act as a leptin receptor agonist and possess anti-inflammatory properties. biosynth.com Full-length leptin has a wide range of functions beyond energy balance, including roles in angiogenesis, immune function, bone metabolism, and reproduction. wikipedia.orgfrontiersin.orgmdpi.commdpi.com

Future research should systematically screen for a broad spectrum of biological activities of the Leptin (150-167) fragment. This could involve assays for immune cell activation, endothelial cell proliferation (angiogenesis), osteoblast differentiation (bone formation), and effects on reproductive cells. Discovering a novel, potent activity in one of these areas could open up entirely new avenues of research and potential therapeutic applications for this peptide fragment.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Research on full-length leptin has benefited from a variety of experimental models. In vitro models include hypothalamic neuronal cell lines and primary cultures of various cell types expressing leptin receptors. In vivo studies frequently use genetic models like the leptin-deficient ob/ob mouse and the leptin-receptor-deficient db/db mouse, as well as diet-induced obesity (DIO) models that mimic human leptin resistance. nih.govbioscientifica.com

To advance the understanding of Leptin (150-167), these models must be adapted and potentially new ones developed. For instance, creating cell lines that express specific receptor isoforms could help dissect isoform specificity. In vivo, administering the fragment to ob/ob mice could clarify its potential as a leptin mimetic. Furthermore, developing sophisticated models like organ-on-a-chip systems for the blood-brain barrier could allow for detailed mechanistic studies of how the fragment might influence leptin transport into the brain.

Investigation of Potential as a Research Tool for Leptin Receptor Biology

Peptide fragments can sometimes serve as valuable research tools. Depending on their properties, they can act as selective agonists, partial agonists, or antagonists for their receptors. For example, a fragment that binds to the receptor but does not activate it could be used as an antagonist to block the effects of endogenous leptin, helping to probe the physiological consequences of leptin signaling blockade in specific tissues.

A crucial unexplored avenue is to characterize Leptin (150-167) for its potential as a research tool. If it shows high specificity for a particular receptor isoform or signaling pathway, it could be used to dissect the complex and multifaceted biology of the leptin system. For example, if the fragment were found to only activate the PI3K pathway without engaging JAK/STAT, it would become an invaluable tool for isolating the specific functions of PI3K-dependent leptin signaling.

Q & A

Q. What are the key structural and functional characteristics of Leptin (150-167) (human), and how do they influence experimental design?

Leptin (150-167) is a 18-amino acid peptide (sequence: LQGSLQDMLWQLDLSPGC) with a molecular weight of 2004.29 Da and a disulfide bond critical for conformational stability . For experimental reproducibility, ensure peptide purity (≥98% by HPLC), validate amino acid composition (tolerance ≤±10%), and confirm endotoxin levels (<50 EU/mg) to avoid confounding immune responses . Structural studies should prioritize circular dichroism (CD) spectroscopy to assess secondary structure integrity under physiological conditions.

Q. How should researchers design controlled experiments to study Leptin (150-167)'s role in metabolic regulation?

Use animal models with leptin signaling deficiencies (e.g., ob/ob mice) to isolate peptide effects on appetite, energy expenditure, and glucose metabolism. Include wild-type controls and standardize administration routes (e.g., intraperitoneal injection at 0.1–1 mg/kg/day) . Monitor parameters like body weight, food intake, and serum glucose/insulin levels over ≥14 days to capture sustained effects. Replicate protocols from seminal studies (e.g., Campfield et al., 1995) to ensure comparability .

Q. What methods are recommended for characterizing the purity and stability of synthetic Leptin (150-167)?

Employ reversed-phase HPLC (≥98% purity), mass spectrometry (to confirm molecular weight), and amino acid analysis for sequence verification . Assess stability under storage conditions (e.g., lyophilized at -80°C) using accelerated degradation studies. For in vitro assays, pre-test bioactivity via receptor-binding assays (e.g., competition with full-length leptin) to confirm functional integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported genetic polymorphisms of leptin-related peptides across species?

Inconsistencies, such as monomorphic leptin gene fragments in New Zealand White rabbits versus polymorphisms in cattle and mice , require cross-species validation. Use PCR-SSCP followed by sequencing to detect silent mutations. Pair genetic data with functional assays (e.g., leptin receptor binding or mRNA expression analysis) to determine if polymorphisms correlate with phenotypic variability .

Q. What strategies address discrepancies in leptin's metabolic effects between ob/ob and db/db murine models?

The lack of response in db/db mice (leptin receptor-deficient) highlights the need to validate receptor isoform expression (e.g., Ob-Rb) in target tissues . Combine immunohistochemistry and qPCR to confirm receptor presence. For translational studies, use humanized models or primary neuronal cultures to assess species-specific signaling mechanisms .

Q. How can researchers improve the reproducibility of leptin signaling studies in neuronal networks?

Standardize protocols for central administration (e.g., intracerebroventricular infusion) and validate target engagement via phosphorylated STAT3 immunohistochemistry, a downstream marker of leptin receptor activation . Address batch-to-batch peptide variability by sourcing from certified suppliers and documenting synthesis protocols (e.g., solid-phase peptide synthesis) .

Q. What methodologies enhance the detection of leptin's pleiotropic effects beyond energy homeostasis?

Expand profiling to include lipid metabolism (e.g., serum FFA levels) and immune modulation (e.g., cytokine panels). Use RNA-seq to identify leptin-regulated genes in adipose tissue or hypothalamus. Integrate metabolomics (e.g., GC-MS) to map systemic metabolic shifts .

Methodological Considerations

Q. Table 1: Key Parameters for Leptin (150-167) Characterization

ParameterMethodAcceptance CriteriaReference
PurityReversed-phase HPLC≥98%
Amino Acid CompositionHydrolysis + LC-MS/MS≤±10% deviation from theory
Endotoxin LevelsLAL assay<50 EU/mg
Bioactivity ValidationCompetitive receptor-bindingIC50 ≤ 100 nM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.